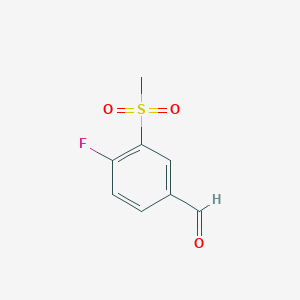

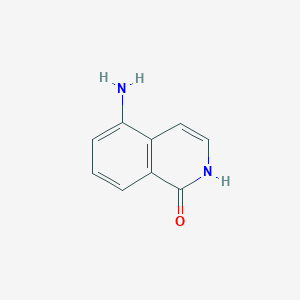

![molecular formula C9H9N3O4S2 B113347 4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid CAS No. 952959-27-2](/img/structure/B113347.png)

4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

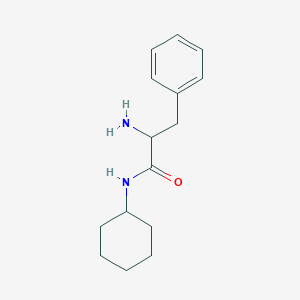

“4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid” is a chemical compound with the CAS Number: 952959-27-2 . It has a molecular weight of 287.32 and its IUPAC name is 4-[(5-amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C9H9N3O4S2/c10-9-12-11-8(17-9)5-16-6-1-3-7(4-2-6)18(13,14)15/h1-4H,5H2,(H2,10,12)(H,13,14,15) .

Physical And Chemical Properties Analysis

科学的研究の応用

Antifungal Activities

Compounds containing the 1,3,4-thiadiazole group, such as “4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid”, have shown good antifungal activities . For instance, some compounds exhibited higher bioactivities against Phytophthora infestans, with EC50 values lower than that of Dimethomorph .

Antibacterial Activities

These compounds also exhibited moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) . Other 1,3,4-thiadiazole derivatives have been tested against E. coli, B. mycoides, and C. albicans, with some showing considerable antibacterial activity .

Antimicrobial Agents

1,3,4-Thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . Some compounds outperformed others in terms of antimicrobial activity .

Cytotoxic Effects

The cytotoxic effects of 1,3,4-thiadiazole derivatives have been studied on various cell lines, including K562 CML and other leukemia cell lines (Jurkat and MT-2), and the HeLa human cervical carcinoma cell line .

Anti-HIV Activity

Some 1,3,4-thiadiazole derivatives have shown anti-HIV activity, although their effectiveness and selectivity are limited compared to efavirenz . These compounds may serve as the basis for future modification in the search for new potent non-nucleoside antiviral agents .

Plant Growth Regulator

1,3,4-Thiadiazole derivatives have shown plant growth regulator activities . These compounds have been synthesized and widely used in agriculture .

作用機序

Target of Action

The primary target of 4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid is the urease enzyme . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .

Mode of Action

The compound interacts with the urease enzyme, inhibiting its activity . This prevents the enzyme from catalyzing its usual reaction, thus inhibiting its function .

Biochemical Pathways

The inhibition of urease affects the biochemical pathway involving the conversion of urea to ammonia and carbon dioxide . This can have significant downstream effects, particularly in organisms that rely on this pathway for survival. For example, the bacterium Helicobacter pylori relies on urease to increase the pH of its environment, allowing it to survive in the acidic conditions of the stomach .

Pharmacokinetics

Given its molecular weight of 28732 , it is likely that it is absorbed and distributed throughout the body. Its metabolism and excretion would depend on various factors, including the specific organism and the presence of other compounds.

Result of Action

The primary result of the action of 4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid is the inhibition of urease activity . This can lead to a decrease in the production of ammonia and carbon dioxide from urea . In organisms that rely on urease for survival, such as H. pylori, this can lead to their death .

特性

IUPAC Name |

4-[(5-amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O4S2/c10-9-12-11-8(17-9)5-16-6-1-3-7(4-2-6)18(13,14)15/h1-4H,5H2,(H2,10,12)(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKKWRQBGKCIRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=NN=C(S2)N)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

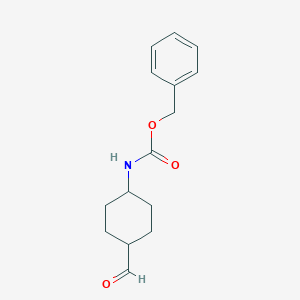

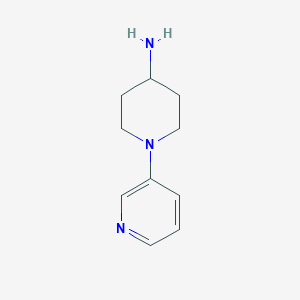

![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B113276.png)

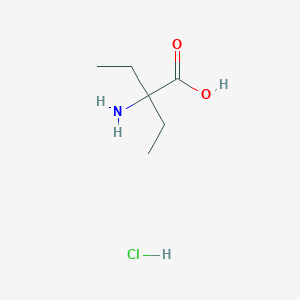

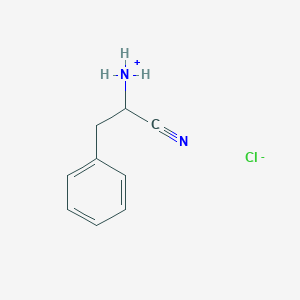

![1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B113287.png)

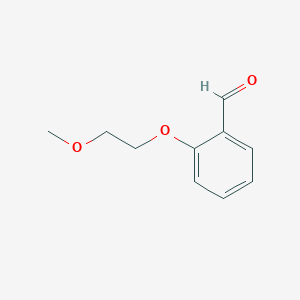

![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)